

comparing the flame retardant efficacy of potassium tetraborate with other retardants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Potassium;tetraborate;tetrahydrate*

Cat. No.: *B13908916*

[Get Quote](#)

A Comparative Analysis of Potassium Tetraborate's Flame Retardant Efficacy

In the ever-evolving landscape of material science, the demand for effective and environmentally benign flame retardants is paramount. This guide provides an in-depth technical comparison of potassium tetraborate's flame retardant efficacy against other widely used alternatives. Geared towards researchers, scientists, and product development professionals, this document synthesizes experimental data to offer a clear perspective on performance, mechanisms, and practical applications.

Introduction to Flame Retardancy

The fundamental goal of a flame retardant is to inhibit or delay the combustion of a material, thereby enhancing safety. The combustion of a polymer is a complex, self-sustaining cycle involving heat, fuel, and an oxidizing agent (typically oxygen). Effective flame retardants interrupt this cycle at one or more stages through various physical and chemical mechanisms. Key performance metrics used to evaluate the efficacy of flame retardants include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, the UL 94 vertical burn test, which assesses a material's self-extinguishing properties, and cone calorimetry, which provides comprehensive data on heat release rate, smoke production, and other combustion parameters.

Potassium Tetraborate: A Condensed-Phase Flame Retardant

Potassium tetraborate ($K_2B_4O_7$), a member of the borate family of flame retardants, primarily functions in the condensed (solid) phase of the burning polymer. Its mechanism of action is multifaceted and relies on its behavior at elevated temperatures.

Upon heating, hydrated forms of potassium tetraborate release water, a process that endothermically cools the polymer substrate and dilutes the flammable gases in the immediate vicinity.^[1] As the temperature further increases, the anhydrous borate melts and forms a glassy, vitreous layer on the surface of the polymer.^[2] This layer acts as a physical barrier, insulating the underlying material from the heat of the flame and restricting the flow of oxygen to the polymer and the diffusion of flammable degradation products from the polymer to the flame.^[2] Furthermore, this borate glass promotes the formation of a stable, carbonaceous char, which further enhances the insulating effect.^{[2][3]}

The primary mechanism of potassium tetraborate is its condensed-phase activity, which focuses on protecting the polymer itself rather than interfering with the chemistry of the flame in the gas phase.

Comparative Flame Retardants: Mechanisms and Performance

To provide a comprehensive comparison, we will evaluate potassium tetraborate against four major classes of flame retardants: phosphorus-based, metal hydroxides, and halogenated flame retardants.

Ammonium Polyphosphate (APP)

Ammonium polyphosphate is a prominent member of the phosphorus-based flame retardant family and is known for its effectiveness in intumescent systems.^[4]

- Mechanism: APP's primary action is in the condensed phase.^[4] Upon heating, it decomposes to produce polyphosphoric acid and ammonia.^{[4][5]} The polyphosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a thick, insulating char layer.^{[4][5]} The released ammonia acts as a blowing agent, causing the char

to swell and form a more effective insulating barrier.^[5] In some cases, phosphorus-containing radicals can also be released into the gas phase, where they can quench the high-energy radicals that propagate the flame.^[6]

Metal Hydroxides: Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH)

Aluminum hydroxide and magnesium hydroxide are widely used halogen-free flame retardants that function through a similar endothermic decomposition mechanism.

- Mechanism: When exposed to high temperatures, both ATH and MDH undergo endothermic decomposition, releasing water vapor.^[7] This process cools the polymer substrate, slowing its thermal degradation.^[7] The released water vapor dilutes the flammable gases and oxygen in the gas phase, further inhibiting combustion.^{[8][9]} The resulting metal oxide residue can also form a protective layer on the polymer surface.^[9] A key difference is their decomposition temperatures; ATH decomposes at around 220°C, while MDH decomposes at a higher temperature of approximately 330°C, making it suitable for polymers that are processed at higher temperatures.^[8]

Brominated Flame Retardants (BFRs)

Brominated flame retardants have historically been very effective and widely used, although their use is now more scrutinized due to environmental and health concerns.^[10]

- Mechanism: BFRs primarily act in the gas phase.^[10] During combustion, they release bromine radicals into the flame. These highly reactive bromine radicals interfere with the chain reactions of combustion by scavenging high-energy hydrogen (H[•]) and hydroxyl (OH[•]) radicals, replacing them with less reactive bromine radicals.^[10] This "flame poisoning" effect effectively extinguishes the flame. Some BFRs are used in conjunction with antimony trioxide, which acts as a synergist to enhance their gas-phase activity.^[11]

Experimental Data and Performance Comparison

The following tables summarize key flammability data for various flame retardants in common polymer matrices. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between different studies. However, by examining data within a common polymer, we can draw meaningful conclusions about their relative efficacy.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Rating of Flame-Retarded Polymers

Polymer	Flame Retardant	Loading (wt%)	LOI (%)	UL 94 Rating	Reference
Polypropylene (PP)	None	0	~18	Not Rated	
Polypropylene (PP)	Ammonium Polyphosphat e (APP)	30	>30	V-0	[12]
Polypropylene (PP)	Ethanolamine-modified APP	35	35.0	V-0	
Ethylene-vinyl acetate (EVA)	None	0	20	Not Rated	[8]
Ethylene-vinyl acetate (EVA)	Magnesium Hydroxide (MH)	60	49.2	V-0	[13]
Ethylene-vinyl acetate (EVA)	Magnesium Hydroxide (MH)	50	25	-	[9]
Polyethylene (PE)	Aluminum Hydroxide (ATH) + Red Phosphorus + Expandable Graphite (1:1:1)	30	-	V-0	[14]

Table 2: Cone Calorimetry Data for Flame-Retarded Polymers

Polymer	Flame Retardant	Loading (wt%)	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)	Reference
Polypropylene (PP)	None	0	~1700	-	[6]
Polypropylene (PP)	Ethanolamine-modified APP	35	Significantly Reduced	Reduced by 77.2% vs PP/APP	[4]
Ethylene-vinyl acetate (EVA)	None	0	559	-	[8]
Ethylene-vinyl acetate (EVA)	Magnesium Hydroxide (MH)	-	349	Reduced by 20.7%	[8]
Ethylene-vinyl acetate (EVA)	Magnesium Hydroxide (MH)	60	150.6	-	[13]

From the data, it is evident that high loadings of metal hydroxides and phosphorus-based flame retardants can significantly improve the flame retardancy of polymers, as indicated by increased LOI values, higher UL 94 ratings, and reduced heat release rates. While specific comparative data for potassium tetraborate in these synthetic polymers is less common in the literature, its known mechanism of forming a protective glassy layer and promoting char suggests a strong contribution to reducing heat release and flame spread, primarily through condensed-phase action. Borates are often highly effective in synergistic combinations with other flame retardants.^{[3][15]} For instance, zinc borate, a related compound, has been shown to work synergistically with aluminum hydroxide and ammonium polyphosphate.^[15]

Experimental Protocols

To ensure scientific integrity, the evaluation of flame retardant efficacy relies on standardized experimental protocols.

Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

- A small, vertically oriented specimen is placed in a glass chimney.
- A mixture of oxygen and nitrogen is flowed upwards through the chimney.
- The top of the specimen is ignited.
- The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
- The LOI is the oxygen concentration at which the specimen self-extinguishes.

UL 94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame.

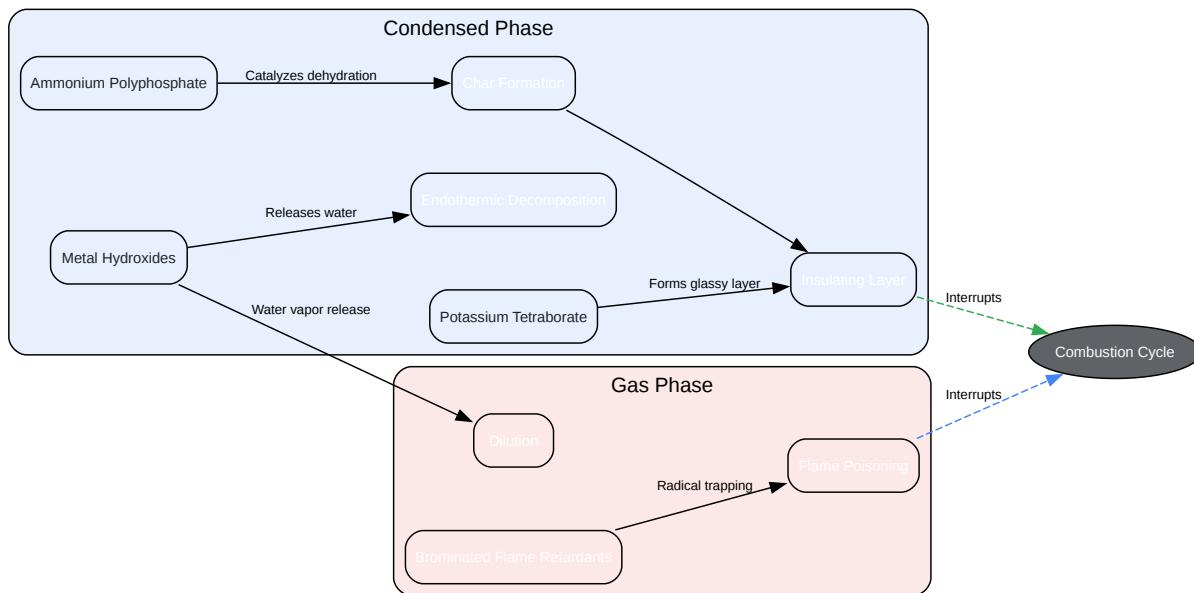
Methodology:

- A rectangular bar specimen is held vertically.
- A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
- The duration of flaming after the first flame application is recorded.
- The flame is immediately reapplied for another 10 seconds and removed.
- The duration of flaming and glowing after the second flame application is recorded.
- Observations of dripping and ignition of a cotton patch below the specimen are noted.

- Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and dripping behavior.[16][17]

Cone Calorimetry - ASTM E1354

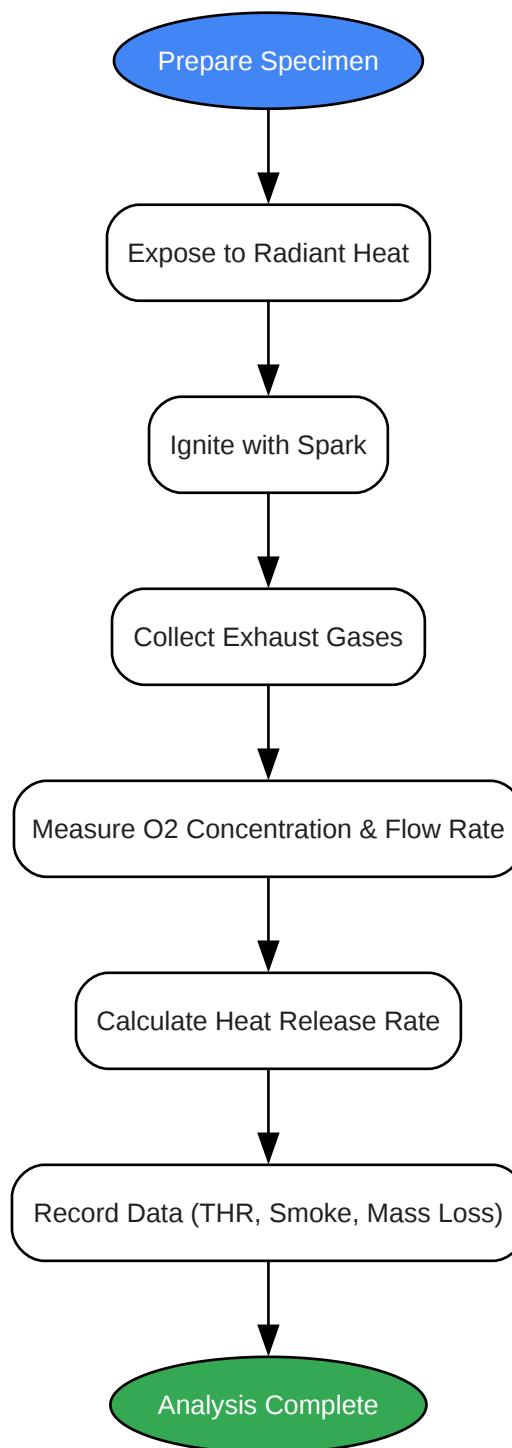
This test provides quantitative data on the heat release rate and other combustion parameters of a material under controlled fire-like conditions.[18]


Methodology:

- A horizontal specimen is exposed to a specific level of radiant heat from a conical heater.
- The specimen is ignited by a spark igniter.
- The combustion gases are collected by an exhaust hood.
- The oxygen concentration and mass flow rate of the exhaust gases are continuously measured.
- The heat release rate is calculated based on the principle of oxygen consumption.
- Other parameters such as time to ignition, total heat released, smoke production, and mass loss are also recorded.[18]

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.


Flame Retardancy Mechanisms

[Click to download full resolution via product page](#)

Caption: Mechanisms of different flame retardant classes.

Cone Calorimetry Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for cone calorimetry testing.

Conclusion

Potassium tetraborate demonstrates its flame retardant efficacy primarily through a robust condensed-phase mechanism, forming a protective glassy layer and promoting char formation. While quantitative data for its performance in synthetic polymers is not as prevalent as for more common flame retardants, its mode of action is well-established and highly effective, particularly in cellulosic materials and as a synergist with other retardants.

In comparison, ammonium polyphosphate also acts in the condensed phase to create an intumescence char, while metal hydroxides provide a cooling effect through endothermic decomposition and dilution of flammable gases. Brominated flame retardants, in contrast, are highly efficient in the gas phase through radical trapping.

The selection of an appropriate flame retardant is a multifactorial decision that depends on the polymer type, processing conditions, required level of flame retardancy, cost, and regulatory considerations. Potassium tetraborate and other borates offer a halogen-free and often cost-effective solution that can significantly enhance the fire safety of materials, especially when used as part of a synergistic flame retardant system. Further research focusing on direct comparative studies of potassium tetraborate in a wider range of polymer systems would be invaluable to the field.

References

- Preparation of Magnesium Hydroxide Flame Retardant from Hydromagnesite and Enhance the Flame Retardant Performance of EVA - NIH. (2022-04-12).
- Enhanced Flame Retardancy in Ethylene–Vinyl Acetate Copolymer/Magnesium Hydroxide/Polycarbosilane Blends - PMC. (2021-12-23).
- Synthesis of highly dispersed magnesium hydroxide and its application in flame-retardant EVA composites - RSC Publishing.
- Ammonium polyphosphate chemically-modified with ethanolamine as an efficient intumescence flame retardant for polypropylene - Journal of Materials Chemistry A (RSC Publishing).
- Flame Retardancy Comparison of Type I and Type II Ammonium Polyphosphate Respective in Combination with 1,3,5-Tris(2-hydroxyethyl).
- Properties of magnesium hydroxide modified by silicone rubber and its flame retardant EVA composites - 复合材料学报.
- Effect of EVA on thermal stability, flammability, mechanical properties of HDPE/EVA/Mg(OH)₂ composites - ResearchGate. (2015-08-07).
- Limiting oxygen index of PP and PP different composites Composition - ResearchGate.
- Cone calorimetry of PP composites. | Download Table - ResearchGate.

- (PDF) Studies on the flammability of polypropylene/ammonium polyphosphate and montmorillonite by using the cone calorimeter test - ResearchGate.
- Flame Retardants Explained: Brominated vs. Phosphorus-Based vs. Mineral Fillers. (2023-07-03).
- Cross-Linking Modification of Ammonium Polyphosphate via Ionic Exchange and Self-Assembly for Enhancing the Fire Safety Properties of Polypropylene - PMC - NIH.
- Cone calorimeter analysis of UL-94 V-rated plastics - National Institute of Standards and Technology. (2007-11-06).
- Cone calorimeter data of flame retarded PP materials | Download Scientific Diagram - ResearchGate.
- Synergistic effects of aluminum hydroxide, red phosphorus, and expandable graphite on the flame retardancy and thermal stability of polyethylene | Request PDF - ResearchGate. (2018-12-10).
- Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - NIH. (2020-12-16).
- Ammonium polyphosphate - Wikipedia.
- Thermal degradation of polymers - Wikipedia.
- Uses of Borates in Flame Retardants.
- UL 94 Classification and Flame-Retardant Plastic Materials - Protolabs. (2024-06-12).
- Flame Retardants for Synthetic Polymers: What They are and Latest Advancements - AZoM. (2024-07-24).
- EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADU. (2021-02-10).
- UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics.
- Combustion (Fire) Tests for Plastics - UL Solutions.
- Thermal Degradation of Polymer and Polymer Composites - ResearchGate.
- Thermal Degradation of Polymers at High Temperatures - PMC - NIH.
- Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - MDPI.
- Thermal decomposition of potassium tetraborate tetrahydrate to anhydrous potassium tetraborate in a fluidized bed | Request PDF - ResearchGate. (2008-08-09).
- Recent Advances of Boron-Based Flame Retardants in Polymers - ResearchGate.
- Synergistic effects between silicon-containing flame retardant and potassium-4-(phenylsulfonyl)benzenesulfonate (KSS) on flame retardancy and thermal degradation of PC | Request PDF - ResearchGate. (2019-08-05).
- Comparative study of boron compounds and aluminum trihydroxide as flame retardant additives in epoxy resin | Request PDF - ResearchGate. (2015-08-06).

- Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene. (2024-05-08).
- Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax.
- Evaluation of various fire retardants for use in wood flour-polyethylene composites. (2010-04-27).
- Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - Frontiers. (2022-11-01).
- asian journal of chemistry.
- Boron-Based Flame Retardants and Flame Retardancy | Request PDF - ResearchGate.
- Fire Retardant Halogen-Antimony-Clay Synergism in Polypropylene Layered Silicate Nanocomposites - e-Publications@Marquette.
- Recent Advances in Boron-Based Flame Retardants - ResearchGate.
- Flammability data of polymeric material based on LOI and UL 94 rating - ResearchGate.
- (PDF) Comparative study on fire retardancy of various wood species treated with PEG 400, phosphorus, and boron compounds for use in cement-bonded wood-based products - ResearchGate. (2020-10-28).
- Improving Flame Retardant Properties of Aliphatic Polyketone (POK)-Based Composites - PMC - NIH. (2023-03-01).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Borates in Flame Retardants | AMERICAN BORATE COMPANY [americanborate.com]
- 4. Ammonium polyphosphate chemically-modified with ethanolamine as an efficient intumescent flame retardant for polypropylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 6. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Magnesium Hydroxide Flame Retardant from Hydromagnesite and Enhance the Flame Retardant Performance of EVA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Flame Retardancy in Ethylene–Vinyl Acetate Copolymer/Magnesium Hydroxide/Polycarbosilane Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Linking Modification of Ammonium Polyphosphate via Ionic Exchange and Self-Assembly for Enhancing the Fire Safety Properties of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis of highly dispersed magnesium hydroxide and its application in flame-retardant EVA composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 16. protolabs.com [protolabs.com]
- 17. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- To cite this document: BenchChem. [comparing the flame retardant efficacy of potassium tetraborate with other retardants]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13908916#comparing-the-flame-retardant-efficacy-of-potassium-tetraborate-with-other-retardants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com